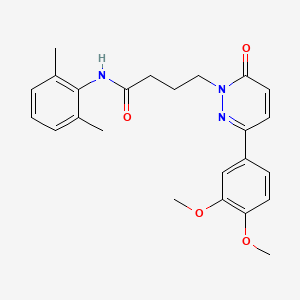

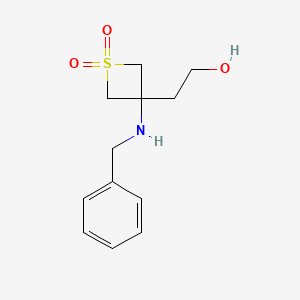

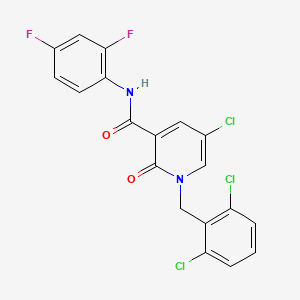

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that can be informative.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include deprotonation, alkylation, and hydrazinolysis. For instance, the synthesis of 4-[4-(3-Pyridinyl)-1H-imidazol-1-yl]-1-butanamine was achieved with an overall yield of 70% and a purity of 97% . The process was optimized by adjusting the concentration of NaOH, reaction temperature, and solvent, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as the 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, was confirmed by single crystal X-ray diffraction . These compounds exhibit CH⋯N, CH⋯O, and C⋯C aromatic stacking type of intermolecular secondary interactions, leading to supramolecular structures . The dihedral angles between the substituted dimethoxyphenyl ring and the central pyridine and pyrazine rings range from 33–45° . These structural insights could be extrapolated to understand the molecular conformation of this compound.

Chemical Reactions Analysis

The chemical reactions of related compounds involve intramolecular charge transfer, as evidenced by the UV–Visible spectra showing strong bands attributed to π–π* transitions . The electrochemical properties were studied using cyclic voltammetry, revealing oxidation and reduction peaks that indicate reversible redox reactions in some cases . These findings suggest that the compound of interest may also exhibit similar charge transfer characteristics and redox behavior.

Physical and Chemical Properties Analysis

The photophysical properties of related compounds were studied using UV–Visible and fluorescence spectroscopy, showing emission bands upon excitation . This suggests that this compound may also have notable photophysical properties. The electrochemical analysis of these compounds revealed distinct oxidation and reduction peaks, which could imply that the compound has electroactive properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

One research avenue has involved the synthesis of new heterocyclic compounds with expected biological activity, utilizing derivatives of pyridazinone. These studies demonstrate the compound's utility in preparing dithio derivatives and chloropyridazine derivatives, with some new compounds showing antimicrobial and antifungal activities (Sayed et al., 2003). Another study focused on the effect of solvent on the synthesis of pyridazinones, highlighting the compound's versatility in generating a variety of bioactive heterocycles (Sayed et al., 1993).

Anticancer, Antiangiogenic, and Antioxidant Agents

Pyridazinones have been recognized for their broad spectrum of biological activities. Research into new derivatives of this class has identified compounds with inhibitory effects on the viability of human cancer cell lines, showcasing their potential as anticancer, antiangiogenic, and antioxidant agents (Kamble et al., 2015).

Novel Indolylpyridazinone Derivatives

The synthesis and reactions of novel indolylpyridazinone derivatives with expected biological activity have also been explored. These derivatives exhibit various biological activities, including antibacterial activity, further underscoring the compound's role in the development of new therapeutic agents (Abubshait, 2007).

Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes Treatment

Additionally, beta-substituted biarylphenylalanine amides synthesized from the compound have been evaluated as inhibitors of dipeptidyl peptidase IV, with the aim of treating type 2 diabetes. This research identified potent, orally active inhibitors with excellent selectivity and in vivo efficacy in animal models, highlighting the compound's potential in diabetes treatment (Edmondson et al., 2006).

Eigenschaften

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,6-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-16-7-5-8-17(2)24(16)25-22(28)9-6-14-27-23(29)13-11-19(26-27)18-10-12-20(30-3)21(15-18)31-4/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWFVRJHOBHXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2504338.png)

![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)

![1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2504358.png)

![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)